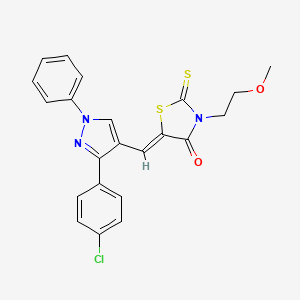
2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential use in medicinal chemistry, particularly as antitumor agents .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves cyclization reactions, such as the Jacobsen cyclization, which has been modified to produce fluorinated 2-(4-aminophenyl)benzothiazoles with potent cytotoxic properties . Similarly, the synthesis of related compounds like 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol involves the reaction of 3-chloro-1-benzothiophene-2-carbonylchloride with hydrazine hydrate, followed by further functionalization .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of substituents on the benzene and thiazole rings, which can significantly influence their biological activity and interaction with biological targets. For instance, the introduction of fluorine atoms has been shown to enhance the cytotoxicity of these compounds against certain cancer cell lines .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution, which is used in the synthesis of fluorine-18 labeled 2-(4'-fluorophenyl)-1,3-benzothiazole for imaging amyloid deposits in Alzheimer's disease . The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their binding to biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, fluorescence, and reactivity, are crucial for their biological activity and potential therapeutic applications. For example, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of these compounds . Additionally, some benzothiazole derivatives exhibit fluorescence properties, which can be utilized in the development of fluorescent probes for sensing pH and metal cations .
Aplicaciones Científicas De Investigación
Antitumor Applications
Selective Antitumor Properties
Benzothiazoles, structurally related to 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one, have been identified as possessing selective and potent antitumor properties. Research indicates these compounds are effective against breast and ovarian cancer cell lines, with specific compounds within this class inducing cytochrome P450 1A1, critical for their antitumor activity. Fluorinated derivatives, in particular, show potent antiproliferative activity without a biphasic dose-response, hinting at their potential for chemotherapy (Bradshaw et al., 2002; Hutchinson et al., 2001).
Mechanisms of Action
The antitumor mechanism involves the induction and biotransformation by cytochrome P450 1A1, leading to the formation of active metabolites. The efficacy of these compounds is further improved by modifications that enhance their solubility and stability, making them suitable for clinical evaluation (Hutchinson et al., 2002).
Antimicrobial Applications
Antimycobacterial Activity
Synthesized derivatives of benzothiazoles have shown promising antimicrobial activity, with certain compounds displaying significant action against microbial strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Sathe et al., 2011).
Sensing Applications
Fluorescent Probes
Some benzothiazole derivatives have been applied as fluorescent probes for sensing metal cations and pH changes, indicating the versatility of these compounds beyond their antimicrobial and antitumor applications. Their high sensitivity and selectivity make them suitable for detecting physiological changes and environmental monitoring (Tanaka et al., 2001).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as gefitinib, are known to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib, a compound with a similar structure, binds to the adenosine triphosphate (atp)-binding site of the egfr tyrosine kinase enzyme, inhibiting its activity . This results in the inhibition of the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
Egfr, a potential target of this compound, is linked to multiple signaling pathways involved in tumor growth and angiogenesis, such as the ras/raf pathway and the pi3k/akt pathways .
Pharmacokinetics
Compounds with similar structures, such as afatinib, have time-independent pharmacokinetic characteristics . Maximum plasma concentrations of Afatinib are reached approximately 2–5 h after oral administration and thereafter decline . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine .
Result of Action
Inhibition of egfr tyrosine kinase, a potential target of this compound, can lead to the suppression of cancer cell proliferation, angiogenesis, and metastasis .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNOS/c14-10-7-8(5-6-11(10)15)16-13(17)9-3-1-2-4-12(9)18-16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZIUIOSXDGDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)
![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)
![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)


![cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2528292.png)
![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)
![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)
![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)
![N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2528299.png)